molecular formula C11H10ClNO B1628497 6-Chloro-2,8-dimethyl-4-quinolinol CAS No. 21629-49-2

6-Chloro-2,8-dimethyl-4-quinolinol

Cat. No. B1628497
CAS RN: 21629-49-2
M. Wt: 207.65 g/mol
InChI Key: PLHFDOQNTFNGTM-UHFFFAOYSA-N
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Description

6-Chloro-2,8-dimethyl-4-quinolinol is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with chlorine and methyl groups at the 6th and 2nd, 8th positions respectively, and a hydroxyl group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .

Scientific Research Applications

Anticancer Activity

Platinum(II) complexes with various ligands, including 6-Chloro-2,8-dimethyl-4-quinolinol derivatives, have shown potent anticancer activity. These complexes exhibit high cytotoxic effects on human fibroblasts and carcinoma cell lines, with certain compounds displaying selective toxicity towards carcinoma cells. The complexes' ability to induce oxidative stress and their successful cellular uptake highlight their potential in cancer therapy (Živković et al., 2018).

Corrosion Inhibition

Derivatives of this compound have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid solution. These studies show that the compound acts as a mixed type inhibitor, with high efficiency in preventing corrosion. The protective film formation on the metal surface and the adsorption following the Langmuir isotherm model underline its effectiveness as a corrosion inhibitor (Faydy et al., 2016).

Metal Preconcentration and Determination

Research has employed this compound derivatives for the preconcentration and determination of rare earth elements (REEs) like Ce, La, and Pr using Amberlite XAD resins. This method allows for high preconcentration factors and efficient retention of REEs, facilitating their analysis via X-ray fluorescence spectrometry (Masi & Olsina, 1993).

Molecular and Structural Analysis

Studies focusing on the structural characterization of metal complexes with this compound derivatives reveal insights into their molecular configurations, binding properties, and potential applications in various fields, including pharmaceuticals and materials science. These analyses contribute to a deeper understanding of the compounds' chemical behavior and their interactions with other molecules (Nariai et al., 1984).

Antiviral Research

Although not directly related to this compound, research on structurally similar quinoline derivatives, such as chloroquine, has demonstrated effectiveness against viruses like SARS-CoV in vitro. This highlights the potential of quinoline compounds in developing antiviral therapies (Keyaerts et al., 2004).

Safety and Hazards

The safety data sheet for 6-Chloro-2,8-dimethyl-4-quinolinol provides information on its hazards, including that it is toxic if swallowed and causes serious eye damage .

properties

IUPAC Name

6-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHFDOQNTFNGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=CC2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586075
Record name 6-Chloro-2,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21629-49-2
Record name 6-Chloro-2,8-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21629-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,8-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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